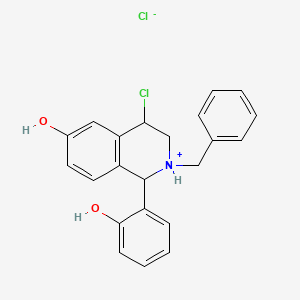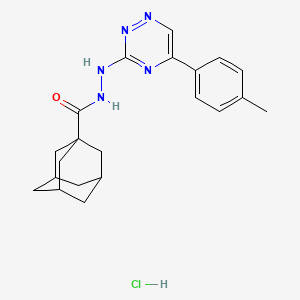
2-Butanol, 3-amino-1,1,1-trichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanol, 3-amino-1,1,1-trichloro- is an organic compound with the molecular formula C4H8Cl3NO It is characterized by the presence of a hydroxyl group (-OH) on the second carbon of the butanol chain, an amino group (-NH2) on the third carbon, and three chlorine atoms attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-amino-1,1,1-trichloro- typically involves the chlorination of 2-butanol followed by the introduction of an amino group. One common method is the reaction of 2-butanol with thionyl chloride (SOCl2) to form 2-chloro-2-butanol. This intermediate is then further chlorinated using chlorine gas (Cl2) to yield 2,2,2-trichloro-2-butanol. Finally, the amino group is introduced through a nucleophilic substitution reaction with ammonia (NH3) under controlled conditions .
Industrial Production Methods
Industrial production of 2-Butanol, 3-amino-1,1,1-trichloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The chlorination steps are typically carried out in large reactors with efficient mixing and temperature control to manage the exothermic nature of the reactions.
化学反応の分析
Types of Reactions
2-Butanol, 3-amino-1,1,1-trichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-amino-1,1,1-trichloro-2-butanone.
Reduction: The compound can be reduced to form 3-amino-1,1,1-trichloro-2-butane.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: 3-Amino-1,1,1-trichloro-2-butanone.
Reduction: 3-Amino-1,1,1-trichloro-2-butane.
Substitution: Products depend on the nucleophile used, such as 3-amino-1,1,1-trichloro-2-butanol derivatives.
科学的研究の応用
2-Butanol, 3-amino-1,1,1-trichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations
作用機序
The mechanism of action of 2-Butanol, 3-amino-1,1,1-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the trichloro group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: Similar in structure but with a methyl group instead of an amino group.
Chlorobutanol: Contains a trichloromethyl group and a hydroxyl group but lacks the amino group.
Uniqueness
2-Butanol, 3-amino-1,1,1-trichloro- is unique due to the presence of both an amino group and a trichloromethyl group on the same molecule. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
815-18-9 |
|---|---|
分子式 |
C4H8Cl3NO |
分子量 |
192.47 g/mol |
IUPAC名 |
3-amino-1,1,1-trichlorobutan-2-ol |
InChI |
InChI=1S/C4H8Cl3NO/c1-2(8)3(9)4(5,6)7/h2-3,9H,8H2,1H3 |
InChIキー |
XQPVQVUHNBBXHI-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(Cl)(Cl)Cl)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
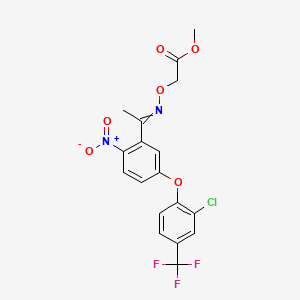
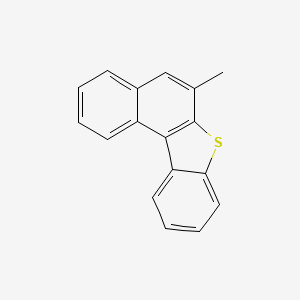
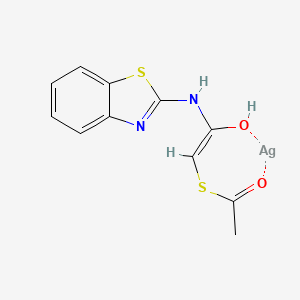
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
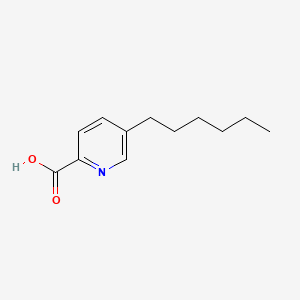
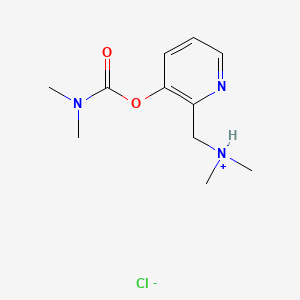

![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
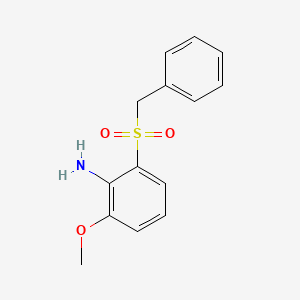
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
